Dichlorobis(methyldiphenylphosphine)palladium(II)

Catalog No.
S1899537
CAS No.
52611-08-2
M.F
C26H28Cl2P2Pd+2
M. Wt
579.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorobis(methyldiphenylphosphine)palladium(II)

CAS Number

52611-08-2

Product Name

Dichlorobis(methyldiphenylphosphine)palladium(II)

IUPAC Name

dichloropalladium;methyl(diphenyl)phosphane

Molecular Formula

C26H28Cl2P2Pd+2

Molecular Weight

579.8 g/mol

InChI

InChI=1S/2C13H13P.2ClH.Pd/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;;/h2*2-11H,1H3;2*1H;/q;;;;+2/p-2

InChI Key

GTSFBKGHQLDFHU-UHFFFAOYSA-N

SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.Cl[Pd]Cl

Canonical SMILES

C[PH+](C1=CC=CC=C1)C2=CC=CC=C2.C[PH+](C1=CC=CC=C1)C2=CC=CC=C2.Cl[Pd]Cl

Catalyst for Cross-coupling Reactions

One of the primary applications of Dichlorobis(methyldiphenylphosphine)palladium(II) is as a catalyst for cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between two different organic molecules. Dichlorobis(methyldiphenylphosphine)palladium(II) can be used in various cross-coupling reactions, including:

  • Suzuki-Miyaura coupling: This reaction couples a boronic acid or ester with a halide or pseudohalide .
  • Sonogashira coupling: This reaction couples a terminal alkyne with a halide or pseudohalide .
  • Heck reaction: This reaction couples an alkene with a halide or pseudohalide .

This compound is a palladium(II) complex containing two chloride ligands and two chelating methyldiphenylphosphine ligands. It is a catalyst precursor commonly used in palladium-catalyzed cross-coupling reactions ([American Elements], n.d.). These reactions are fundamental tools for constructing carbon-carbon bonds in organic molecules, which is crucial for the synthesis of pharmaceuticals, fine chemicals, and advanced materials [].


Molecular Structure Analysis

The key feature of Dichlorobis(methyldiphenylphosphine)palladium(II) is its square planar geometry. The central palladium(II) atom is surrounded by four ligands in a plane, with the two chloride and two methyldiphenylphosphine ligands arranged around it. The methyldiphenylphosphine ligands bind to the palladium through the phosphorus atom, forming strong Pd-P bonds. This square planar geometry allows for efficient interaction between the palladium and the substrates in catalytic reactions [].


Chemical Reactions Analysis

Synthesis

Dichlorobis(methyldiphenylphosphine)palladium(II) can be synthesized by reacting palladium chloride (PdCl2) with methyldiphenylphosphine (PMePh2) in a suitable solvent, often dichloromethane (CH2Cl2).

Balanced chemical equation:

PdCl2 + 2 PMePh2 → PdCl2(PMePh2)2

This reaction involves the displacement of chloride ligands by the more Lewis basic methyldiphenylphosphine ligands.

Decomposition

Relevant Reactions

The primary significance of Dichlorobis(methyldiphenylphosphine)palladium(II) lies in its role as a catalyst precursor for various cross-coupling reactions. These reactions involve the formation of a new carbon-carbon bond between two organic fragments. Some common examples include:

  • Suzuki-Miyaura coupling: This reaction couples a boronic acid or ester with a halide [].
  • Heck reaction: This reaction couples an alkene with an aryl halide [].
  • Sonogashira coupling: This reaction couples a terminal alkyne with a halide or vinyl halide [].

In these reactions, Dichlorobis(methyldiphenylphosphine)palladium(II) undergoes a series of oxidative addition, transmetallation, reductive elimination, and ligand exchange steps to activate the reactants and facilitate bond formation []. The specific reaction mechanism depends on the type of cross-coupling reaction.

Physical and Chemical Properties

  • Appearance: Yellow solid ([American Elements], n.d.)
  • Melting point: Data not readily available.
  • Boiling point: Data not not readily available.
  • Solubility: Soluble in some organic solvents such as dichloromethane and chloroform ([American Elements], n.d.).
  • Stability: Air and moisture sensitive ([American Elements], n.d.).

Dates

Modify: 2023-08-16

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